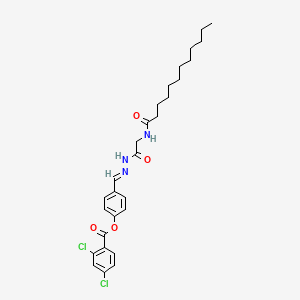![molecular formula C17H17IN2O3S B12032161 ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 617697-14-0](/img/structure/B12032161.png)
ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L441600-1EA, also known as ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, is a chemical compound with the molecular formula C17H17IN2O3S and a molecular weight of 456.3 g/mol . This compound is primarily used for experimental and research purposes .
Preparation Methods
The synthetic routes and reaction conditions for SALOR-INT L441600-1EA involve the following steps:
Synthesis of the Intermediate: The preparation begins with the synthesis of the intermediate compounds required for the final product. This involves the use of various reagents and catalysts under controlled conditions.
Formation of the Core Structure: The core structure of SALOR-INT L441600-1EA is formed through a series of chemical reactions, including cyclization and condensation reactions.
Introduction of Functional Groups: Functional groups such as the iodophenyl and ethyl groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
SALOR-INT L441600-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents such as halogens or alkylating agents.
Condensation: Condensation reactions can occur between SALOR-INT L441600-1EA and other compounds, resulting in the formation of larger molecules.
Scientific Research Applications
SALOR-INT L441600-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes to study reaction mechanisms and develop new compounds.
Biology: In biological research, this compound is used to investigate its effects on biological systems, including its potential as a therapeutic agent.
Medicine: SALOR-INT L441600-1EA is explored for its potential medicinal properties, including its use in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of SALOR-INT L441600-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
SALOR-INT L441600-1EA can be compared with other similar compounds, such as:
SALOR-INT L441678-1EA: This compound has a similar core structure but different functional groups, leading to variations in its chemical and biological properties.
SALOR-INT L441767-1EA: Another similar compound with distinct functional groups, resulting in different reactivity and applications.
SALOR-INT L441929-1EA: This compound shares structural similarities but differs in its specific functional groups and their positions.
SALOR-INT L441600-1EA stands out due to its unique combination of functional groups and its specific applications in research and industry.
Properties
CAS No. |
617697-14-0 |
|---|---|
Molecular Formula |
C17H17IN2O3S |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C17H17IN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-4-6-12(18)7-5-11/h4-7,15H,3,8-9H2,1-2H3 |
InChI Key |
VWOFLUSJSLOCFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)I)C(=O)CCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12032081.png)
![5-(3-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12032101.png)

![4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12032104.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12032108.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B12032110.png)

![N-cyclopentyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12032116.png)


![(5E)-2-(4-Butoxyphenyl)-5-[(2-methyl-2H-chromen-3-YL)methylene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12032141.png)
![2-(3,5-Dimethyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12032151.png)

![3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12032169.png)
